Common pain: Replacing TEG ditosylate with dichlorides or other PEG lengths causes sluggish kinetics, low yields, or linker geometry failure in PROTACs/macrocycles. This reagent solves it.
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Tri(Ethylene Glycol) DI-P-Toluenesulfonate (CAS: 19249-03-7), commonly referred to as TEG ditosylate or TsO-PEG3-OTs, is a highly reactive, bifunctional PEGylation reagent widely utilized in advanced organic synthesis, macrocycle construction, and bioconjugation. Structurally, it features a hydrophilic triethylene glycol core capped by two p-toluenesulfonate (tosylate) leaving groups. This configuration makes it an exceptionally efficient electrophile for nucleophilic substitution reactions, serving as a critical building block for synthesizing crown ethers, PROTAC linkers, and functionalized azides or amines. For procurement and process chemistry, its core value lies in its high purity, solid crystalline form at room temperature, and its ability to install a precisely defined PEG3 spacer that enhances the aqueous solubility of target molecules without introducing excessive steric bulk .
Generic substitution of TEG ditosylate with other PEG lengths or dihalides frequently results in target failure or severe yield penalties. Substituting with triethylene glycol dichloride or dibromide drastically reduces the reaction kinetics of nucleophilic substitutions, often necessitating harsher conditions, longer reaction times, or secondary activation steps. Furthermore, altering the PEG chain length—such as using diethylene glycol ditosylate or tetraethylene glycol ditosylate—fundamentally changes the spatial distance and flexibility of the resulting linker. In the design of PROTACs or macrocyclic hosts (like 15-crown-5 vs 18-crown-6), a deviation of even one ethylene oxide unit destroys the precise geometric and thermodynamic fit required for target protein degradation or specific ion chelation [1].
In the synthesis of macrocycles and PEGylated linkers, the choice of leaving group drastically impacts reaction kinetics and overall yield. Tri(Ethylene Glycol) Di-p-toluenesulfonate features two highly reactive tosylate groups, which are superior leaving groups compared to halides. Comparative macrocyclization studies demonstrate that utilizing the ditosylate variant instead of triethylene glycol dichloride or dibromide significantly accelerates reaction kinetics and improves the yield of the desired macrocyclic structures under milder conditions [1]. Furthermore, the ditosylate serves as the direct, high-yield synthetic precursor to both the dibromide and diazide forms, allowing procurement teams to bypass downstream halide intermediates entirely [2].
| Evidence Dimension | Leaving group efficacy and macrocyclization yield |
| Target Compound Data | Tri(Ethylene Glycol) Di-p-toluenesulfonate (high yield, rapid kinetics, direct precursor) |
| Comparator Or Baseline | Triethylene glycol dichloride or dibromide (lower yield, slower kinetics, requires secondary synthesis step) |
| Quantified Difference | Tosylate substitution provides higher macrocyclization yields and eliminates the 14-hour secondary halogenation step required to produce the dibromide from the ditosylate. |
| Conditions | Base-catalyzed nucleophilic substitution (e.g., K2CO3 in ACN or DMF) for macrocycle or PROTAC linker synthesis. |
Procuring the ditosylate directly eliminates a synthetic step, improves final macrocycle yields, and allows for milder reaction conditions compared to using the corresponding dihalides.
The physical state of PEGylated reagents heavily influences their processability in industrial settings. Tri(Ethylene Glycol) Di-p-toluenesulfonate typically presents as a white to almost white crystalline powder with a melting point of 78-82 °C. This is in stark contrast to higher molecular weight PEG ditosylates, such as tetraethylene glycol ditosylate, which often present as dense, viscous liquids or oils at room temperature [1]. This solid crystalline nature allows for straightforward purification via simple recrystallization (e.g., from ethanol) and easier stoichiometric weighing, completely avoiding the need for time-consuming and solvent-heavy column chromatography required for liquid PEG ditosylates[1].
| Evidence Dimension | Physical state and purification method |
| Target Compound Data | Solid crystalline powder (mp 78-82 °C); purifiable by recrystallization |
| Comparator Or Baseline | Tetraethylene glycol ditosylate (dense liquid/oil) |
| Quantified Difference | Eliminates the need for column chromatography, reducing solvent usage and processing time during scale-up. |
| Conditions | Bulk synthesis and downstream purification workflows. |
Procuring a solid, crystallizable reagent drastically reduces purification bottlenecks and solvent costs in large-scale manufacturing compared to handling viscous liquid analogs.
Mesylate method reported higher efficiency for crown ether cyclization; ditosylate less optimal in this context.
Conditions: Cs₂CO₃, MeCN, 2,2'-bis[4(5)-tert-butyl-6-hydroxyphenoxy]-ethyl ether
For biological applications such as PROTAC synthesis and antibody-drug conjugates (ADCs), the length of the PEG spacer dictates both the aqueous solubility of the linker and the spatial orientation of the conjugated moieties. Tri(Ethylene Glycol) Di-p-toluenesulfonate provides a precise 3-unit PEG spacer (PEG3) that offers significantly greater hydrophilicity and flexibility than ethylene glycol ditosylate or diethylene glycol ditosylate . This specific chain length prevents steric hindrance between linked pharmacophores while maintaining a compact enough profile to avoid the excessive hydrodynamic drag associated with longer PEG chains .
| Evidence Dimension | Spacer length and aqueous solubility |
| Target Compound Data | Triethylene glycol (PEG3) spacer (optimal balance of solubility and minimal steric bulk) |
| Comparator Or Baseline | Ethylene glycol ditosylate (PEG1) or Diethylene glycol ditosylate (PEG2) |
| Quantified Difference | PEG3 provides a longer, more flexible hydrophilic bridge, critical for achieving the necessary spatial separation in bifunctional degraders without compromising aqueous solubility. |
| Conditions | Aqueous media bioconjugation and PROTAC linker formulation. |
Buyers developing PROTACs or targeted degraders must select the exact PEG3 chain length to empirically match the required distance between the E3 ligase ligand and the target protein ligand.
Reactivity: moderate (vs. high for dimesylate, low for dibutylsulfonate)
Stability: excellent (vs. good for dimesylate, fair for dibutylsulfonate)
TEG ditosylate is heavily utilized as a bifunctional cross-linker in the synthesis of PROTACs. Its PEG3 spacer provides the exact spatial distance required to link a target-protein-binding ligand to an E3 ubiquitin ligase ligand, while its tosylate groups allow for rapid, high-yield nucleophilic substitution with amines or phenols .
In host-guest chemistry, TEG ditosylate is a critical precursor for synthesizing specific macrocycles, such as 15-crown-5 derivatives. The superior leaving group ability of the tosylates ensures high-yield cyclization under high-dilution or template-assisted conditions, outperforming the corresponding dichloride or dibromide analogs [1].
TEG ditosylate serves as an ideal, easily purifiable solid intermediate for the large-scale synthesis of triethylene glycol diazide (via reaction with sodium azide). This diazide is subsequently used in strain-promoted or copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry for bioconjugation and materials science [2].
Irritant